5-Azacytidine 5'-monophosphate
Description
Contextual Significance within Nucleoside Analog Research
Nucleoside analogs are a class of synthetic compounds that mimic naturally occurring nucleosides, the building blocks of DNA and RNA. ontosight.ainumberanalytics.com These analogs, through structural modifications to the base or sugar moiety, can act as potent inhibitors of essential cellular enzymes or be incorporated into nucleic acids, leading to the disruption of their function. taylorandfrancis.commdpi.com This field of research is crucial for developing therapeutic agents against cancer and viral diseases. ontosight.ainumberanalytics.com
5-Azacytidine (B1684299) 5'-monophosphate holds a distinct position within this context. It is the first phosphorylated product of 5-azacytidine, a conversion catalyzed by the enzyme uridine-cytidine kinase. chemicalbook.com This phosphorylation is a rate-limiting step for the activation of 5-azacytidine. chemicalbook.com Once formed, 5-azacytidine 5'-monophosphate acts as an inhibitor of orotidylate decarboxylase, an enzyme crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides. chemicalbook.comkarger.com This inhibition disrupts the normal cellular pool of nucleotides required for DNA and RNA synthesis.
Furthermore, this compound is a precursor to the di- and triphosphate forms. chemicalbook.com The triphosphate form, 5-azacytidine 5'-triphosphate (5-aza-CTP), is incorporated into RNA, while its deoxy counterpart, 5-aza-deoxycytidine triphosphate (5-aza-dCTP), is incorporated into DNA. chemicalbook.comwikipedia.org This incorporation is a key aspect of the biological activity of azacytidine analogs.
Historical Trajectory of Azacytidine Analogs as Research Probes
The story of azacytidine analogs began in the mid-20th century. 5-Azacytidine was first synthesized in Czechoslovakia in 1964 by Alois Pískala and was also independently isolated from the culture filtrate of Streptoverticillium ladakanus. chemicalbook.comuochb.cz Initially developed as potential chemotherapeutic agents, the unique biological activities of 5-azacytidine and its deoxy derivative, decitabine (B1684300), soon became apparent. uochb.cznih.gov
Early research in the 1970s established that 5-azacytidine must be phosphorylated to exert its cytotoxic effects, highlighting the importance of this compound. chemicalbook.com It was discovered that this monophosphate derivative inhibits orotidylate decarboxylase, providing an early understanding of its mechanism. chemicalbook.comkarger.com
A pivotal moment in the history of these analogs was the discovery of their ability to inhibit DNA methylation. researchgate.net This finding, that incorporation of the 5-azacytosine (B16484) base into DNA inhibits the action of DNA methyltransferases, opened up a new field of epigenetic research. chemicalbook.comresearchgate.net This led to the widespread use of 5-azacytidine and decitabine as tools to study the role of DNA methylation in gene regulation. researchgate.netguidechem.com
The ability of these compounds to induce DNA hypomethylation and reactivate silenced genes has made them invaluable probes in cancer research and developmental biology. researchgate.netguidechem.com For instance, they have been used to demonstrate the link between the loss of methylation in specific gene regions and the activation of associated genes. researchgate.net
Detailed Research Findings
The biological effects of this compound are intrinsically linked to the metabolic pathway of its parent compound, 5-azacytidine.
Metabolic Activation and Mechanism of Action:
Upon cellular uptake, 5-azacytidine is converted to this compound by uridine-cytidine kinase. chemicalbook.comdrugbank.com This is a critical activation step. chemicalbook.com The monophosphate then has two primary fates:
Inhibition of Pyrimidine Synthesis: It directly inhibits orotidylate decarboxylase, disrupting the de novo synthesis of pyrimidines. chemicalbook.comkarger.comnih.gov
Further Phosphorylation: It is rapidly metabolized to 5-azacytidine 5'-diphosphate and subsequently to 5-azacytidine 5'-triphosphate (5-aza-CTP). chemicalbook.comdrugbank.com
A portion of the diphosphate (B83284) is also reduced to the deoxy form, which is then phosphorylated to 5-aza-deoxycytidine triphosphate (5-aza-dCTP). chemicalbook.com
Incorporation into Nucleic Acids and Consequences:
RNA: 5-aza-CTP is incorporated into RNA, leading to the disassembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of protein synthesis. wikipedia.org
DNA: 5-aza-dCTP is incorporated into DNA. This incorporation is the basis for the well-documented epigenetic effects of the compound. The presence of the nitrogen atom at the 5th position of the pyrimidine ring in place of a carbon atom allows the formation of a covalent bond with DNA methyltransferases, trapping and depleting the enzyme. chemicalbook.comwikipedia.orgguidechem.com This leads to a state of DNA hypomethylation and the potential for reactivation of silenced genes. researchgate.netguidechem.com
| Compound Name | Chemical Formula | Molar Mass | Key Role |
| 5-Azacytidine | C8H12N4O5 | 244.207 g·mol−1 | Parent compound, nucleoside analog of cytidine (B196190). wikipedia.org |
| This compound | C8H13N4O8P | 324.18 g/mol | First phosphorylated active metabolite; inhibits orotidylate decarboxylase. biosynth.com |
| 5-Azacytidine 5'-triphosphate (5-aza-CTP) | C8H15N4O14P3 | 484.14 g/mol | Incorporated into RNA, disrupting its function. medchemexpress.com |
| 5-aza-2'-deoxycytidine (Decitabine) | C8H12N4O4 | 228.21 g·mol−1 | Deoxy analog of 5-azacytidine. |
| 5-aza-2'-deoxycytidine-5'-triphosphate (5-aza-dCTP) | C8H15N4O13P3 | 468.14 g/mol | Incorporated into DNA, inhibiting DNA methylation. jenabioscience.com |
Structure
3D Structure
Propriétés
Formule moléculaire |
C8H11N4O8P-2 |
|---|---|
Poids moléculaire |
322.17 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C8H13N4O8P/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(20-6)1-19-21(16,17)18/h2-6,13-14H,1H2,(H2,9,11,15)(H2,16,17,18)/p-2/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
WODABQYEPQRZOS-KVTDHHQDSA-L |
SMILES isomérique |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N |
SMILES canonique |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N |
Origine du produit |
United States |
Intracellular Anabolism and Metabolic Fate of 5 Azacytidine 5 Monophosphate Precursors
Cellular Uptake and Initial Phosphorylation Kinetics
Following transport into the cell, which occurs with similar efficiency to the natural nucleosides uridine (B1682114) and cytidine (B196190) via facilitated nucleoside transport systems, 5-azacytidine (B1684299) must undergo phosphorylation to its monophosphate form, 5-azacytidine 5'-monophosphate (5-aza-CMP). nih.gov This initial phosphorylation is a critical and rate-limiting step in its metabolic activation. researchgate.netmdpi.com
The primary enzyme responsible for the conversion of 5-azacytidine to 5-aza-CMP is uridine-cytidine kinase (UCK). researchgate.netnih.govresearchgate.net Studies using purified UCK from calf thymus have elucidated the kinetics of this reaction. The enzyme exhibits different affinities for its various substrates.
Kinetic Parameters of Uridine-Cytidine Kinase
| Substrate | Km Value (μM) | Source |
|---|---|---|
| Cytidine | 40 | aacrjournals.org |
| Uridine | 50 | aacrjournals.org |
| 5-Azacytidine | 200 | aacrjournals.org |
The higher Km value for 5-azacytidine indicates a lower affinity of UCK for this analog compared to its natural counterparts, cytidine and uridine. aacrjournals.org Consequently, the phosphorylation of 5-azacytidine is the rate-limiting step in its activation pathway and can be competitively inhibited by cellular pools of cytidine and uridine. nih.govmdpi.comaacrjournals.org Furthermore, the eventual product, 5-azacytidine 5'-triphosphate (5-aza-CTP), can exert feedback inhibition on UCK, further regulating the formation of the initial monophosphate. nih.gov This feedback mechanism appears to be competitive with respect to adenosine (B11128) 5'-triphosphate (ATP), the phosphate (B84403) donor, and noncompetitive with the nucleoside substrates. aacrjournals.orgnih.gov
Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Intermediates
Once formed, 5-aza-CMP is further phosphorylated to its diphosphate (5-aza-CDP) and triphosphate (5-aza-CTP) forms. This sequential phosphorylation is catalyzed by nucleoside monophosphate kinases (NMPK) and nucleoside diphosphate kinases (NDPK), respectively. researchgate.net The triphosphate metabolite, 5-aza-CTP, is the immediate precursor for incorporation into RNA. researchgate.netnih.gov This pathway is highly efficient, with the majority of intracellular 5-azacytidine being channeled towards the formation of 5-aza-CTP. nih.govnih.gov
Deoxyribonucleotide Formation Pathways
While the primary metabolic route for 5-azacytidine leads to RNA incorporation, a smaller but crucial fraction is converted into deoxyribonucleotides for DNA incorporation. nih.govnih.gov This conversion is mediated by the enzyme ribonucleotide reductase (RR), which acts on the diphosphate intermediate, 5-aza-CDP, to produce 5-aza-2'-deoxycytidine 5'-diphosphate (5-aza-dCDP). researchgate.netnih.govresearchgate.net Subsequently, 5-aza-dCDP is phosphorylated to 5-aza-2'-deoxycytidine 5'-triphosphate (5-aza-dCTP), the active form that is incorporated into DNA. nih.govresearchgate.net Interestingly, 5-azacytidine itself can indirectly inhibit this pathway; its incorporation into the mRNA of the RRM2 subunit of ribonucleotide reductase leads to decreased mRNA stability and reduced enzyme levels, thereby limiting its own conversion to a DNA-incorporable form. nih.govnih.gov
Nucleic Acid Integration Dynamics
The ultimate fate of the activated metabolites of 5-azacytidine is their incorporation into nucleic acid polymers, a process that underlies its primary mechanisms of action.
The vast majority, estimated at 80-90%, of intracellular 5-azacytidine is ultimately incorporated into RNA in the form of 5-aza-CTP. researchgate.netnih.govnih.govnih.gov This extensive integration has profound consequences for cellular metabolism. The presence of the nitrogen atom at the 5-position of the pyrimidine (B1678525) ring disrupts the normal function and processing of RNA. nih.gov
Key consequences of 5-azacytidine incorporation into RNA include:
Disruption of Protein Synthesis: The altered structure of RNA containing 5-azacytidine can interfere with ribosome function and protein translation, leading to a disruption of protein metabolism and contributing to cytotoxicity. researchgate.netnih.gov
RNA Destabilization: Incorporation of 5-azacytidine has been shown to induce a dose- and time-dependent decrease in total RNA levels, suggesting it promotes RNA degradation. nih.gov
Inhibition of RNA Methylation: 5-azacytidine can specifically inhibit RNA methyltransferases. For example, it has been shown to inhibit the DNA methyltransferase 2 (DNMT2), which also functions as an RNA methyltransferase, leading to the demethylation of specific sites on transfer RNA (tRNA), such as cytosine 38 of tRNAAsp. aacrjournals.orgresearchgate.netaacrjournals.org This can affect tRNA stability and function.
A smaller fraction, approximately 10-20%, of 5-azacytidine is converted to 5-aza-dCTP and incorporated into DNA during replication. researchgate.netnih.govnih.gov Though representing a minor metabolic route, this incorporation is central to the drug's epigenetic activity. ashpublications.orgaacrjournals.org The fidelity of this process relies on DNA polymerases recognizing 5-aza-dCTP as a substrate analogous to deoxycytidine triphosphate (dCTP).
The primary and most well-characterized consequence of 5-azacytidine's incorporation into DNA is the inhibition of DNA methyltransferases (DNMTs). aacrjournals.orgiiarjournals.orgnih.govmedchemexpress.com When DNMTs, particularly DNMT1, attempt to methylate the cytosine ring at the 5-position, they form an irreversible covalent bond with the 5-azacytosine (B16484) base within the DNA. aacrjournals.orgmdpi.com This covalent trapping sequesters and depletes the cell of active DNMT enzymes, leading to a passive, replication-dependent demethylation of newly synthesized DNA strands. aacrjournals.orgnih.gov This hypomethylation can lead to the re-expression of silenced tumor suppressor genes. iiarjournals.org Additionally, the formation of these DNMT-DNA adducts can be recognized by the cell as a form of DNA damage, triggering DNA damage response pathways and potentially leading to cell cycle arrest and apoptosis. aacrjournals.orgnih.gov
Molecular Mechanisms of Action in Cellular Systems
DNA Methyltransferase Inhibition and Epigenetic Remodeling
5-Azacytidine (B1684299) 5'-monophosphate, the initial intracellular metabolite of 5-azacytidine, serves as a precursor for metabolites that profoundly influence the epigenetic landscape of the cell. Its primary mechanism in this regard involves the potent inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.
After its conversion to the deoxynucleoside triphosphate form, 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP), the azacytidine analogue is incorporated into replicating DNA in place of cytosine. nih.gov The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in 5-azacytidine is crucial to its inhibitory action. During the normal catalytic process of DNA methylation, a cysteine residue in the active site of a DNMT enzyme attacks the 6-position of the cytosine ring, forming a transient covalent intermediate. However, when the enzyme encounters a 5-azacytosine (B16484) residue, this covalent bond becomes irreversible. nih.govresearchgate.net This stable, covalent adduct effectively traps the DNMT enzyme on the DNA strand. researchgate.netnih.gov This mechanism has been described as a "suicide" interaction, as the enzyme becomes permanently bound to its substrate, rendering it non-functional. nih.gov
The formation of these covalent adducts is not limited to a random distribution throughout the genome. Studies have shown that these adducts are enriched in CpG-dense genomic locations, which are the primary targets for maintenance methylation by DNMT1. nih.gov This targeted formation of adducts at critical regulatory regions underscores the specificity of 5-azacytidine's epigenetic effects.
The formation of covalent adducts between DNMTs and 5-azacytidine-containing DNA leads to the sequestration and subsequent depletion of these enzymes from the soluble nuclear fraction. nih.govnih.gov This depletion is a dose-dependent phenomenon, with DNMT1 being the most sensitive, followed by DNMT3A and DNMT3B. nih.gov The sequestration of DNMTs on the DNA prevents them from methylating other sites, leading to a passive loss of methylation patterns as the cell divides.
Beyond sequestration, treatment with 5-azacytidine and its deoxy-analogue, 5-aza-2'-deoxycytidine, also induces the active degradation of free, non-chromatin-bound DNMT1 via the proteasomal pathway. nih.govoup.comnih.gov This degradation is a rapid process and can occur even in the absence of DNA replication. nih.govnih.gov The process is dependent on the targeting of 5-azacytidine-incorporated DNA by DNMT1 itself and involves the ubiquitin-proteasome system. oup.comnih.gov Specific protein domains within DNMT1, such as the KEN box, are required for this targeted degradation. nih.govnih.gov This dual mechanism of sequestration and degradation leads to a profound and rapid depletion of cellular DNMT1 levels. nih.govoup.com
| DNMT Isoform | Sensitivity to Depletion | Primary Mechanism of Depletion |
|---|---|---|
| DNMT1 | High | Covalent trapping and proteasomal degradation |
| DNMT3A | Moderate | Covalent trapping |
| DNMT3B | Low | Covalent trapping |
In addition to the global reduction in DNA methylation, 5-azacytidine treatment leads to locus-specific hypomethylation. nih.govnih.gov This can result in the reactivation of genes that were previously silenced by promoter hypermethylation, a common occurrence in various diseases. researchgate.net However, the loss of DNA methylation is not always sufficient on its own to induce gene expression, suggesting that other cellular factors are also involved in the regulation of these loci. nih.govnih.gov The hypomethylating effects of 5-azacytidine have been observed at various genomic regions, including proto-oncogenes and globin loci. nih.govnih.gov
Interference with Ribonucleic Acid Metabolism
5-Azacytidine, after being converted to 5-azacytidine 5'-triphosphate, acts as a substrate for RNA polymerases and is incorporated into newly synthesized RNA molecules, including ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.govresearchgate.net This incorporation disrupts the normal processing and maturation of these essential RNA species. researchgate.net In the case of rRNA, 5-azacytidine inhibits the accumulation of mature 28S and 18S rRNAs in the cytoplasm. nih.gov This effect is reversible upon removal of the drug. nih.gov
Furthermore, the incorporation of 5-azacytidine into tRNA leads to the synthesis of tRNA that is deficient in 5-methylcytosine. nih.gov This is due to the inhibition of tRNA cytosine-5-methyltransferase activity. nih.govnih.gov Studies have shown that administration of 5-azacytidine leads to the rapid synthesis of a low-molecular-weight RNA fraction that can specifically inactivate this methyltransferase. nih.gov
The defective tRNAs, lacking proper methylation, may also be less efficient in aminoacylation and in their codon recognition function during translation. nih.gov The culmination of these effects is a marked inhibition of de novo protein synthesis. researchgate.net This inhibitory effect on protein synthesis is a key contributor to the cytotoxic effects of 5-azacytidine. nih.gov
| RNA Species | Effect of 5-Azacytidine Incorporation | Functional Consequence |
|---|---|---|
| rRNA | Inhibition of 28S and 18S rRNA accumulation | Impaired ribosome assembly and function, polyribosome disaggregation |
| tRNA | Inhibition of tRNA cytosine-5-methyltransferase, leading to hypomethylated tRNA | Potentially reduced efficiency in aminoacylation and codon recognition |
Disruption of De Novo Pyrimidine Biosynthesis
5-Azacytidine 5'-monophosphate (5-aza-CMP), the first phosphorylated metabolite of 5-azacytidine, plays a significant role in disrupting the normal synthesis of pyrimidine nucleotides within the cell. This interference with the de novo pyrimidine biosynthetic pathway is a key aspect of its molecular action. One of the primary mechanisms through which 5-aza-CMP exerts this effect is by antagonizing the enzyme orotidylate decarboxylase.
5-Azacytidine monophosphate is a known inhibitor of the enzyme orotidylate decarboxylase (ODCase), which is a critical component of the UMP synthase bifunctional enzyme. chemicalbook.com ODCase catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), the decarboxylation of orotidine (B106555) monophosphate (OMP). wikipedia.org By inhibiting this enzyme, 5-aza-CMP effectively blocks the production of UMP, a precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and uridine triphosphate (UTP). chemicalbook.comwikipedia.org
This inhibition leads to a significant disruption in the intracellular pyrimidine nucleotide pools. Research on HepG2 cells treated with 5-azacytidine demonstrated a marked decrease in both UTP and CTP levels. researchgate.net This depletion of essential pyrimidine triphosphates interferes with nucleic acid synthesis and other vital cellular processes that depend on these molecules. researchgate.net The cytotoxic effects stemming from this inhibition can be reversed by supplying cells with uridine, which can bypass the block in the de novo pathway via salvage pathways. nih.gov
| Nucleotide | Percentage Decrease Following 5-Azacytidine Treatment | Reference |
|---|---|---|
| Uridine Triphosphate (UTP) | 52% | researchgate.net |
| Cytidine Triphosphate (CTP) | 29% | researchgate.net |
Modulation of Ribonucleotide Reductase Subunit Stability and Activity
Beyond its effects on pyrimidine biosynthesis, 5-azacytidine, primarily after its incorporation into RNA, modulates the stability and activity of ribonucleotide reductase (RR). nih.govnih.gov This enzyme is essential for DNA synthesis and repair as it catalyzes the conversion of ribonucleotides to their corresponding deoxyribonucleotides, the building blocks of DNA. nih.govwikipedia.org Ribonucleotide reductase consists of two subunits, RRM1 and RRM2. nih.gov The modulation of this enzyme represents a significant pathway for the cytotoxic activity of 5-azacytidine. nih.govnih.gov
Research has identified RRM2 as a novel molecular target of 5-azacytidine. nih.govnih.gov The compound acts as a potent inhibitor of the RRM2 subunit in leukemia cell lines. nih.govnih.gov The primary mechanism for this inhibition is not direct enzyme binding but rather an indirect effect mediated through RNA. nih.gov Approximately 80-90% of 5-azacytidine is incorporated into cellular RNA. nih.govnih.gov This incorporation of 5-aza-cytidine triphosphate (5-aza-CTP) into the RRM2 messenger RNA (mRNA) transcript leads to a significant reduction in its stability. nih.gov
Studies in the MV4-11 leukemia cell line have shown that 5-azacytidine treatment reduces the half-life of RRM2 mRNA, leading to its faster degradation. nih.gov This attenuated mRNA stability results in decreased RRM2 protein expression. nih.gov The subsequent reduction in functional ribonucleotide reductase enzyme leads to a major perturbation of the intracellular deoxyribonucleotide pools required for DNA replication. nih.govnih.gov Interestingly, this inhibitory action creates a feedback loop; the initial conversion of 5-azacytidine diphosphate (B83284) to its deoxy form by RR is ultimately terminated by the enzyme's own inhibition. nih.govnih.gov Some studies have also noted that 5-azacytidine can deplete the RRM1 subunit, indicating a complex impact on the entire enzyme complex. nih.gov
Regulation of Gene Expression and Epigenetic Transcriptional Control
Reactivation of Epigenetically Silenced Genes
The reactivation of genes silenced by epigenetic mechanisms is a hallmark of 5-Azacytidine's action. This process is initiated by the depletion of active DNMTs, leading to a passive demethylation of DNA during replication and subsequent restoration of silenced gene transcription.
The mechanism of demethylation is directly linked to the function of 5-Azacytidine (B1684299) as a nonmethylable cytosine analog. When 5-Azacytidine is incorporated into a new DNA strand during replication, it serves as a target for DNMTs. However, once the enzyme attempts to methylate the analog, a covalent bond is formed, trapping the DNMT. mdpi.com This irreversible binding depletes the cell of active DNMTs, particularly DNMT1. nih.gov
With each subsequent round of cell division, the newly synthesized DNA strands are not methylated, resulting in a progressive and passive loss of methylation at CpG islands in gene promoter regions. This hypomethylation reverses the silencing mark, allowing for the binding of transcription factors and the assembly of the transcriptional machinery, which ultimately leads to gene re-expression. nih.gov Studies have shown that this inhibition of DNMT activity can lead to the demethylation of specific gene promoters, such as the PD-1 gene promoter, activating its expression. researchgate.net
The response to 5-Azacytidine is not uniform across all silenced genes or cell types; it is highly context-dependent. Research indicates that many genes with altered expression following treatment are not regulated by promoters that were methylated prior to the intervention. nih.gov This suggests that demethylation is not the sole mechanism driving changes in gene expression and that indirect effects play a significant role.
The variability can be attributed to several factors, including the baseline methylation status of the cell, the genetic background, and the specific chromatin architecture of different gene loci. For instance, in a study comparing different human cancer cell lines, the re-expression of the UCP2 gene was dependent on the initial methylation state of its promoter. Cells with a heavily methylated promoter (Hep3B) showed increased UCP2 expression after treatment, while cells with lower levels of initial methylation (HepG2) showed no change. nih.gov Similarly, the effect of 5-Azacytidine on erythroid differentiation gene expression was found to be disproportionately greater in TET2-deficient cells compared to wild-type cells, highlighting the influence of the genetic landscape on the drug's efficacy. escholarship.org
The following table details the variable up-regulation of different genes in mouse utricle sensory epithelia-derived progenitor cells following treatment, illustrating the selective nature of gene re-expression.
| Gene | Fold Increase in Expression (Mean ± SD) | Function |
| Bmp4 | 3.53 ± 0.11 | Growth factor |
| P27kip1 | 5.36 ± 0.17 | Cell cycle inhibitor |
| Prox1 | 10.86 ± 0.27 | Transcription factor |
| Lfng | 7.17 ± 0.17 | Glycosyltransferase |
| Sox2 | 4.49 ± 0.64 | Transcription factor |
| Atoh1 | 5.74 ± 1.27 | Transcription factor |
| Myo7a | 3.10 ± 0.19 | Unconventional myosin |
| Pou4f3 | 274.42 ± 45.49 | Transcription factor |
This data, derived from a study on mouse progenitor cells, shows a wide range in the degree of gene up-regulation following 5-Azacytidine treatment, emphasizing the context-dependent response. researchgate.net
Interplay with Chromatin Remodeling Complexes
The effects of 5-Azacytidine extend beyond DNA demethylation to include significant interplay with chromatin structure. DNA methylation and histone modifications are intricately linked in establishing and maintaining epigenetic states. nih.gov Treatment with 5-Azacytidine can lead to a reorganization of genomic histone modification patterns. nih.gov
Studies have observed that the compound can induce decondensation of chromatin structure, a process that makes DNA more accessible to transcription factors. nih.gov This structural change can occur even while the DNA is still hemimethylated or fully methylated, suggesting a mechanism that can be independent of, or concurrent with, demethylation. nih.gov Furthermore, research has demonstrated that 5-Azacytidine treatment can cause certain classes of genes to switch their primary repressive histone marks, for example, from H3K27me3 to H3K9me3 and vice versa. nih.gov In specific cases, such as the GFAP gene promoter, increased expression following treatment has been associated with both histone modification and the repositioning of nucleosomes, further implicating the compound in active chromatin remodeling. nih.gov
Epigenetic Programming and Plasticity Studies
5-Azacytidine has been utilized as a tool in studies of epigenetic programming and plasticity, demonstrating its ability to reprogram cellular states. By reversing aberrant epigenetic alterations, it can modulate cell fate and function. nih.gov This capacity for "epigenetic reprogramming" has been shown to shift cancer cells toward a less aggressive phenotype. nih.gov For example, treatment of pancreatic ductal adenocarcinoma cells resulted in the upregulation of various peptides, including the antiproliferative hormone somatostatin (SST), contributing to an anti-cancer response. nih.gov
This modulation of epigenetic plasticity can also enhance the adaptability of cancer cells. mdpi.com In some contexts, this can be leveraged therapeutically, such as priming cancer cells with 5-Azacytidine to improve their response to subsequent cytotoxic chemotherapy. mdpi.com The compound's ability to induce heritable changes in gene expression and phenotype underscores its profound impact on the epigenetic landscape and cellular memory. nih.gov
Cellular Differentiation and Development in Experimental Models
Myogenic Lineage Commitment and Myoblast Differentiation
5-Azacytidine (B1684299) has been identified as a significant factor in promoting the commitment of progenitor cells to the myogenic lineage and in driving the differentiation of myoblasts. Research has shown that treatment of mouse fibroblast cells with 5-Azacytidine can stably convert them into myogenic cells. mdpi.com This conversion is linked to the activation of the myogenic determination gene, MyoD, a key transcription factor in muscle development. mdpi.com
In murine C2C12 myoblasts, 5-Azacytidine has been observed to influence both proliferation and differentiation. nih.gov The compound appears to suppress cell proliferation while encouraging the elongation and fusion of myoblasts into myotubes. nih.gov This is accompanied by an increased expression of myogenic regulatory factors (MRFs) such as MyoD and Myf-5, which are crucial for the commitment of muscle precursors to the myogenic lineage. mdpi.comnih.gov Furthermore, 5-Azacytidine treatment leads to an upregulation of muscle-specific proteins, including Myosin Heavy Chain (MyHC), indicating enhanced maturity of the resulting myotubes. nih.gov The mechanism is thought to involve DNA demethylation, which facilitates the expression of genes critical for myogenesis. mdpi.comnih.gov In 10T1/2 cells, 5-Azacytidine treatment has been shown to promote the formation of MyoD-positive myotubes. researchgate.net
Table 1: Effects of 5-Azacytidine on Myogenic Differentiation in C2C12 Cells
| Parameter | Effect of 5-Azacytidine Treatment | Associated Genes/Proteins |
|---|---|---|
| Cell Proliferation | Suppression | Downregulation of cell cycle checkpoint genes |
| Myoblast Morphology | Promotes elongation and fusion | - |
| Myogenic Regulatory Factors | Increased expression | MyoD, Myf-5 |
| Muscle-Specific Proteins | Increased expression | Myosin Heavy Chain (MyHC) |
Cardiomyocyte Differentiation in Pluripotent Stem Cell Systems
5-Azacytidine is recognized for its capacity to induce the differentiation of various pluripotent stem cells into cardiomyocytes. nih.govnih.gov This has been demonstrated in several experimental models, including very small embryonic-like stem cells (VSELs) and human umbilical cord-derived mesenchymal stem cells (hucMSCs). nih.govnih.gov
Treatment of VSELs with 5-Azacytidine leads to a decrease in the expression of stem cell-associated genes such as Sox2, Oct-4, and Nanog, while simultaneously increasing the expression of cardiomyocyte-specific transcripts like cTnT and α-actin. nih.gov These changes in gene expression are indicative of successful differentiation towards a cardiomyocyte lineage. nih.gov Similarly, when hucMSCs are treated with 5-Azacytidine, they exhibit cardiomyocyte phenotypes and express cardiac-specific markers including desmin, β-myosin heavy chain, cardiac troponin T, and Nkx2.5. nih.gov The underlying mechanism is suggested to involve the activation of key transcription factors that control cardiomyocyte differentiation. nih.gov
Table 2: Gene Expression Changes During 5-Azacytidine-Induced Cardiomyocyte Differentiation of VSELs
| Gene Category | Gene | Expression Change After Treatment |
|---|---|---|
| Stem Cell-Associated | Sox2 | Decreased |
| Oct-4 | Decreased | |
| Nanog | Decreased | |
| Cardiomyocyte-Specific | cTnT | Increased |
| α-actin | Increased |
Hepatic Progenitor Cell Maturation and Function
The role of 5-Azacytidine in the maturation of hepatic progenitor cells has been investigated, with findings suggesting a synergistic rather than a direct inductive effect. In studies using mouse embryonic hepatic progenitor cells (HP14.5), treatment with 5-Azacytidine alone did not significantly affect glycogen (B147801) synthesis or indocyanine green (ICG) metabolic function, key markers of mature hepatocyte function. nih.gov However, it did lead to an increase in ICG uptake and the number of periodic acid-Schiff-positive cells. nih.gov
Crucially, when combined with a hepatocyte induction culture medium, 5-Azacytidine demonstrated a synergistic effect, promoting the terminal differentiation of these progenitor cells. nih.gov This suggests that while 5-Azacytidine may not initiate hepatic maturation on its own, it can enhance the differentiation process when other necessary induction factors are present. nih.gov
Hematopoietic Cell Lineage Progression (e.g., Promyelocytic Cells)
The influence of 5-Azacytidine on hematopoietic cell lineage progression, particularly in the context of acute promyelocytic leukemia (APL), presents a complex picture. The PML-RARA fusion protein is a key oncogenic driver in APL, recruiting transcriptional repressors and DNA methyltransferases. nih.govnih.gov While DNA hypomethylating agents are used in some hematological malignancies, studies in a transgenic mouse model of APL have shown that treatment with 5-Azacytidine can lead to a significant acceleration of leukemogenesis. nih.govnih.govresearchgate.netelsevierpure.com
This unexpected outcome suggests that global demethylation induced by 5-Azacytidine may have unintended consequences in this specific cellular context, potentially through genome-wide genetic and epigenetic effects that promote the development of leukemia. nih.gov These findings highlight the critical importance of understanding the specific molecular landscape of a malignancy when considering epigenetic therapies.
Cell Cycle Progression and Checkpoint Modulation
5-Azacytidine has been shown to exert a negative effect on cell cycle progression, promoting cell cycle arrest. nih.gov In the context of myoblast differentiation, this cell cycle modulation is associated with the upregulation of checkpoint genes involved in cell cycle arrest. nih.gov Concurrently, there is a downregulation of genes implicated in cell cycle checkpoints and negative control of the cell cycle, which appears to facilitate the commitment to differentiation. nih.gov
In other cellular models, such as insulinoma cells, 5-Azacytidine has been observed to suppress hydrogen peroxide-induced G2/M phase cell cycle arrest. mdpi.com This indicates that the effect of 5-Azacytidine on cell cycle checkpoints can be context-dependent. The compound's ability to influence the expression of critical cell cycle regulators, such as cyclin-dependent kinase inhibitors, further underscores its role in modulating cell cycle progression. dtu.dk
Table 3: Reported Effects of 5-Azacytidine on Cell Cycle Regulation
| Cell Model | Observed Effect | Associated Molecular Changes |
|---|---|---|
| Murine Myoblasts | Promotes cell cycle arrest | Upregulation of checkpoint genes involved in arrest; Downregulation of genes in cell cycle checkpoint and negative control |
| Insulinoma Cells | Suppresses H2O2-induced G2/M arrest | - |
| Hematopoietic & Carcinoma Cells | Upregulation of cell cycle regulators | Increased expression of CDKN1C (p57) and BTG2 |
Plant Somatic Embryogenesis and Developmental Rhythm Regulation
In the field of plant biotechnology, 5-Azacytidine is utilized as a tool to modify DNA methylation levels during somatic embryogenesis (SE), a process with significant potential for large-scale plant propagation. nih.gov As an inhibitor of DNA methylation, 5-Azacytidine can influence the embryogenic potential of various plant explants. nih.gov
Studies have shown that the application of 5-Azacytidine can improve the efficiency of somatic embryogenesis in certain species. For instance, in Taxodium hybrid 'zhongshanshan', specific concentrations of 5-Azacytidine improved the maturation rate and expedited the formation of somatic embryos. mdpi.com Similarly, in Larix olgensis, it was found to partially restore the somatic embryogenesis potential of embryogenic callus that had declined after long-term subculture. mdpi.com However, the effects are often concentration-dependent, and in some cases, while it can enhance the induction of somatic embryos, it may have a negative regulatory effect on later stages of plant development. mdpi.comnih.gov In rapeseed and barley, for example, 5-Azacytidine was found to promote the initiation of microspore embryogenesis but prevented subsequent embryo development. frontiersin.org This highlights the delicate balance of DNA methylation required for successful plant development. nih.gov
Advanced Research Methodologies and Analytical Techniques
Comprehensive DNA Methylation Profiling (e.g., Bisulfite Sequencing, Pyrosequencing)
The investigation of 5-Azacytidine (B1684299) 5'-monophosphate's effects on the epigenome relies heavily on sophisticated techniques to profile DNA methylation. Methods such as bisulfite sequencing and pyrosequencing are central to quantifying changes in methylation patterns at both a global and gene-specific level.
Bisulfite Sequencing is a cornerstone technique that provides single-nucleotide resolution of DNA methylation. The process involves treating genomic DNA with sodium bisulfite, which chemically converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification then converts the uracils to thymines. By comparing the sequence of the treated DNA to an untreated reference, the methylation status of every cytosine can be determined. micropublication.org This methodology is crucial for identifying differentially methylated regions (DMRs) induced by 5-Azacytidine. nih.gov For instance, targeted bisulfite sequencing has been employed to identify specific genes that exhibit altered methylation levels in response to 5-azacytidine treatment. nih.gov
Pyrosequencing offers a quantitative analysis of DNA methylation in real-time. nih.gov This sequencing-by-synthesis method also begins with bisulfite treatment of DNA. nih.govcd-genomics.com Following PCR amplification of the target region using a biotinylated primer, the pyrosequencer detects the incorporation of nucleotides through a series of enzymatic reactions that generate light. The amount of light produced is proportional to the number of nucleotides incorporated, allowing for the precise quantification of methylation at specific CpG sites. nih.gov This technique is frequently used to validate findings from genome-wide methylation studies and to assess methylation changes in specific gene promoters. micropublication.orgmdpi.com In studies involving 5-Azacytidine, pyrosequencing has been utilized to measure methylation levels of key genes, providing insights into the compound's mechanism of action. nih.gov
| Technique | Principle | Application in 5-Azacytidine Research | Key Advantages |
|---|---|---|---|
| Bisulfite Sequencing | Chemical conversion of unmethylated cytosines to uracils, followed by sequencing to identify methylated cytosines. micropublication.org | Genome-wide or targeted analysis of methylation changes following treatment. nih.gov | Single-nucleotide resolution. micropublication.org |
| Pyrosequencing | Sequencing-by-synthesis that quantitatively measures methylation at specific CpG sites after bisulfite treatment. nih.govcd-genomics.com | Validation of methylation changes in specific genes and quantification of methylation levels. nih.gov | High accuracy and quantitative results. cd-genomics.com |
Transcriptomic Analysis for Gene Expression Signatures (e.g., mRNA Sequencing, qRT-PCR)
To understand the functional consequences of 5-Azacytidine-induced DNA demethylation, researchers employ transcriptomic analysis to profile changes in gene expression.
mRNA Sequencing (RNA-Seq) is a powerful high-throughput sequencing technique that provides a comprehensive snapshot of the transcriptome. This method allows for the quantification of expression levels of thousands of genes simultaneously. In the context of 5-Azacytidine research, RNA-Seq is used to identify genes and signaling pathways that are up- or down-regulated following treatment. For example, transcriptomic analysis of cells resistant to 5-Azacytidine has revealed differentially expressed mRNAs involved in key biological processes such as apoptosis and cell signaling pathways. mdpi.com
Quantitative Real-Time PCR (qRT-PCR) is a targeted approach used to measure the expression of specific genes of interest. This technique is often used to validate the findings from large-scale transcriptomic studies like RNA-Seq. nih.gov In studies investigating 5-Azacytidine, qRT-PCR can be employed to confirm the re-expression of tumor suppressor genes that were silenced by hypermethylation.
The combination of these techniques allows for the identification of gene expression signatures associated with 5-Azacytidine treatment, providing valuable insights into its biological effects and mechanisms of action. nih.gov
| Technique | Principle | Application in 5-Azacytidine Research |
|---|---|---|
| mRNA Sequencing (RNA-Seq) | High-throughput sequencing of messenger RNA to quantify gene expression levels across the transcriptome. mdpi.com | Identification of global gene expression changes and affected cellular pathways following treatment. mdpi.com |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the amplification of a targeted DNA molecule during the PCR in real-time, allowing for quantification of specific mRNA transcripts. nih.gov | Validation of differential expression for specific genes identified by RNA-Seq. nih.gov |
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms of 5-Azacytidine. A variety of cell lines are utilized to study its effects on cellular processes.
Human cancer cell lines, such as those from hepatocellular carcinoma (JHH-6, HuH-7) and colorectal cancer (HT-29), are commonly used to investigate the anti-tumor properties of 5-Azacytidine. researchgate.netmdpi.commedsci.org Studies using these models have demonstrated that 5-Azacytidine can inhibit cell proliferation, induce apoptosis, and affect the cell cycle. nih.gov For instance, research has shown a dose-dependent decrease in cell growth and proliferation in various cancer cell lines upon treatment. researchgate.netnih.gov
Human diploid fibroblasts, such as the MRC-5 cell line, have been used to study the long-term effects of 5-Azacytidine on cellular lifespan and senescence. nih.gov These studies have revealed that even a single treatment can have lasting effects on the subsequent lifespan of the cells. nih.gov
Leukemia cell lines are also critical models, given the clinical use of 5-Azacytidine in treating myelodysplastic syndromes. mdpi.com These models are used to study the compound's effects on hematopoietic cells and to investigate mechanisms of resistance. mdpi.commdpi.com
These diverse cell culture models provide controlled environments to elucidate the specific molecular pathways modulated by 5-Azacytidine, contributing to a deeper understanding of its biological activity.
| Cell Line Type | Example Cell Lines | Research Focus |
|---|---|---|
| Hepatocellular Carcinoma | JHH-6, HuH-7, HepG2, HLE, HLF | Anti-proliferative and pro-apoptotic effects. researchgate.netmdpi.com |
| Colorectal Cancer | HT-29 | Effects on gene expression and DNA methylation. medsci.org |
| Human Fibroblasts | MRC-5 | Long-term effects on cellular lifespan and senescence. nih.gov |
| Leukemia | P39, MOLM-13, SKM-1 | Mechanisms of action and resistance in hematopoietic malignancies. nih.govmdpi.com |
Molecular Interaction Studies and Adduct Characterization
A primary mechanism of 5-Azacytidine's action involves its incorporation into DNA, where it forms covalent adducts with DNA methyltransferases (DNMTs). nih.gov The characterization of these molecular interactions is crucial for understanding its cytotoxic effects.
When 5-Azacytidine is incorporated into DNA in place of cytosine, it acts as a suicide inhibitor of DNMTs. The enzyme becomes covalently trapped on the DNA, leading to the formation of DNMT-DNA adducts. nih.gov These adducts have been shown to block DNA replication in vivo. nih.gov
Advanced molecular biology techniques are used to study these adducts and their consequences. Two-dimensional agarose (B213101) gel electrophoresis has been employed to analyze DNA replication dynamics in the presence of 5-Azacytidine. nih.gov This method can reveal the accumulation of specific replication intermediates, such as bubble and Y-shaped molecules, which are indicative of stalled replication forks at the sites of the DNMT-DNA adducts. nih.gov Electron microscopy provides direct visualization of these replication structures, further confirming the blockage of DNA replication. nih.gov
These molecular interaction studies provide direct evidence for the mechanism by which 5-Azacytidine exerts its effects on DNA replication and contributes to its cellular toxicity.
Adaptive Responses and Resistance Mechanisms in Research Models
Alterations in Nucleoside Salvage Pathways
The activation of 5-azacytidine (B1684299) is critically dependent on the nucleoside salvage pathway, a metabolic route that recycles nucleosides for nucleotide synthesis. For 5-azacytidine to exert its function, it must first be phosphorylated to 5-Azacytidine 5'-monophosphate. Disruptions in this initial, rate-limiting step are a primary mechanism of resistance.
Uridine-cytidine kinase (UCK) is the key enzyme responsible for the initial phosphorylation of 5-azacytidine. nih.gov Specifically, the isoform UCK2 is considered the rate-limiting enzyme in this salvage pathway. nih.gov A reduction in the expression or activity of UCK2 can significantly impair the conversion of 5-azacytidine to its active monophosphate form, leading to drug resistance. nih.gov Research has demonstrated that mutations in the UCK2 gene can confer resistance to 5-azacytidine. mdpi.com For instance, one study identified a homozygous point mutation in UCK2 in a 5-azacytidine-resistant cell line that retained sensitivity to decitabine (B1684300), an analog that utilizes a different kinase (deoxycytidine kinase) for its activation. nih.govmdpi.com
Furthermore, the regulation of UCK2 stability is linked to major cellular signaling pathways. The mTORC1 pathway, a central regulator of cell growth and metabolism, has been shown to control the half-life of UCK2. Active mTORC1 prevents the degradation of UCK2, whereas inhibition of mTORC1 leads to UCK2 degradation. nih.gov This connection illustrates how the broader metabolic state of a cell can influence its sensitivity to 5-azacytidine by modulating the key activating enzyme in the salvage pathway. nih.gov
Another factor contributing to resistance at the level of the salvage pathway involves nucleoside transporters. For the parent compound, 5-azacytidine, to enter the cell and be converted to this compound, it relies on human equilibrative nucleoside transporters (hENTs). Reduced expression or function of transporters like hENT1 and hENT2 can limit the intracellular concentration of the drug, thereby preventing its effective phosphorylation and subsequent incorporation into RNA and DNA. nih.gov
| Factor | Role in Resistance | Research Finding |
| Uridine-Cytidine Kinase 2 (UCK2) | Reduced expression or inactivating mutations prevent the essential first phosphorylation step of 5-azacytidine. | A homozygous point mutation in UCK2 was identified in a 5-azacytidine-resistant cell line. mdpi.com The mTORC1 pathway regulates UCK2 stability, linking cellular metabolism to drug activation. nih.gov |
| Nucleoside Transporters (e.g., hENT1, hENT2) | Decreased transporter function limits the intracellular uptake of the parent nucleoside analog. | Cell lines highly resistant to nucleoside analogs often exhibit low levels of hENT1 and hENT2 transporters. nih.gov |
Enzymatic Degradation and Inactivation Mechanisms (e.g., Cytidine (B196190) Deaminase)
Once 5-azacytidine enters the cell, it is susceptible to enzymatic degradation, which represents a significant mechanism of inactivation and resistance. The primary enzyme responsible for this process is Cytidine Deaminase (CDA).
CDA is a key enzyme in pyrimidine (B1678525) metabolism that catalyzes the deamination of cytidine and its analogs, converting them into uridine (B1682114) and its corresponding analogs. nih.gov This conversion renders 5-azacytidine inactive, preventing its phosphorylation and subsequent therapeutic actions. nih.gov High levels of CDA expression or activity have been consistently linked to resistance to cytidine analogs in various cancer models. nih.govnih.gov In studies on myelodysplastic syndromes (MDS), higher CDA activity was observed in patients who did not respond to 5-azacytidine treatment. nih.gov The importance of this mechanism is highlighted by research showing that inhibiting CDA with compounds like tetrahydrouridine (THU) can synergistically enhance the cytotoxic effects of 5-azacytidine. nih.gov
While CDA acts on the parent nucleoside, the monophosphorylated form is also a target for degradation. The deoxy-analog, 5-aza-2'-deoxycytidine-5'-monophosphate (5-aza-dCMP), has been shown to be a substrate for deoxycytidylate (dCMP) deaminase. nih.gov Although dCMP deaminase processes the natural substrate (dCMP) at a rate 100-fold greater than that of 5-aza-dCMP, this enzymatic conversion still represents a potential pathway for inactivating the active monophosphate metabolite. nih.gov This deamination at the nucleotide level can deplete the pool of molecules available for further phosphorylation into the active triphosphate form. nih.gov
| Enzyme | Substrate | Effect | Implication in Resistance |
| Cytidine Deaminase (CDA) | 5-Azacytidine | Catalyzes deamination to the inactive 5-azauridine. | High CDA expression leads to rapid drug inactivation and is a well-established mechanism of resistance. nih.govnih.gov |
| dCMP Deaminase | 5-aza-2'-deoxycytidine-5'-monophosphate (5-aza-dCMP) | Deaminates the monophosphate nucleotide. | Can deplete the pool of the active monophosphate form, preventing its conversion to the triphosphate metabolite. nih.gov |
Future Research Trajectories and Innovations
Design and Synthesis of Next-Generation Epigenetic Probes
The clinical utility of first-generation hypomethylating agents like 5-azacytidine (B1684299) is limited by chemical instability and rapid inactivation by the enzyme cytidine (B196190) deaminase (CDA). This has spurred the design and synthesis of next-generation epigenetic probes aimed at overcoming these limitations. The primary goals are to improve drug stability, increase bioavailability, and reduce off-target effects.
A key innovation in this area is the development of dinucleotide prodrugs. Guadecitabine (SGI-110) is a notable example, designed as a dinucleotide of decitabine (B1684300) (5-aza-2'-deoxycytidine) and guanosine. This structure protects the 5-aza-cytosine ring from deamination by CDA. After administration, the dinucleotide is broken down, slowly releasing the active decitabine, which leads to a longer duration of exposure at lower concentrations. This design strategy aims to prolong the hypomethylating effect on DNA. nih.gov
Research into next-generation probes focuses on several key areas:
Enhanced Stability: Developing analogs that are resistant to degradation by cytidine deaminase, thereby increasing their plasma half-life. nih.gov
Improved Incorporation into DNA: Modifying the chemical structure to enhance the uptake and incorporation of the nucleoside analog into the DNA of target cells.
Targeted Delivery: Investigating methods to deliver hypomethylating agents specifically to cancer cells, potentially reducing the side effects associated with systemic exposure.
These advancements in drug design are crucial for developing more potent and durable epigenetic therapies. nih.gov
| Compound | Class | Design Rationale | Key Advantage over 5-Azacytidine |
| 5-Azacytidine | First-Generation Hypomethylating Agent | Cytidine analog that inhibits DNA methyltransferases. stemcell.com | - |
| Guadecitabine (SGI-110) | Next-Generation Hypomethylating Agent | A dinucleotide of decitabine and guanosine. nih.gov | Resistant to degradation by cytidine deaminase, leading to prolonged exposure. nih.gov |
Combination Strategies with Other Epigenetic Modifiers in Research
A significant trajectory in epigenetic research is the use of 5-azacytidine in combination with other epigenetic modifiers to achieve synergistic effects. nih.govresearchgate.net The rationale is that targeting multiple layers of epigenetic regulation—such as DNA methylation and histone modification—can lead to a more robust and sustained reactivation of silenced tumor suppressor genes. nih.gov Preclinical models have consistently shown that combining DNA methyltransferase (DNMT) inhibitors with histone deacetylase (HDAC) inhibitors can synergistically enhance anti-tumor activity. nih.govnih.gov
Several clinical studies are exploring these combinations in various cancers:
With HDAC Inhibitors: The combination of 5-azacytidine with HDAC inhibitors like entinostat or valproic acid has been investigated in non-small cell lung cancer (NSCLC), breast cancer, and other advanced cancers. nih.govnih.govnih.gov These combinations are generally well-tolerated and have shown promising activity, including objective responses in heavily pretreated patients. nih.govnih.gov
With Other Targeted Agents: Research is also exploring combinations with other classes of drugs, such as PARP inhibitors and immunotherapies. mdpi.comresearchgate.net For instance, treatment with 5-azacytidine can upregulate the expression of immune checkpoint proteins like PD-L1, suggesting a potential synergy with immune checkpoint blockers. mdpi.com
These combination strategies represent a shift from single-agent epigenetic therapy to a multi-pronged approach aimed at overcoming drug resistance and improving therapeutic outcomes. youtube.com
| Combination Agent | Class | Rationale for Combination | Research Area (Cancer Type) |
| Entinostat | HDAC Inhibitor | Synergistic reactivation of gene expression by targeting both DNA methylation and histone deacetylation. nih.gov | Non-Small Cell Lung Cancer, Breast Cancer. nih.govnih.gov |
| Valproic Acid | HDAC Inhibitor | Combining a hypomethylating agent and an HDAC inhibitor shows synergistic anticancer activity in vitro. nih.gov | Advanced Solid Tumors. nih.gov |
| Romidepsin | HDAC Inhibitor | Potential to potentiate growth inhibitory activity. mdpi.com | Hematological Malignancies. |
| Immune Checkpoint Blockers (e.g., anti-PD-1) | Immunotherapy | 5-azacytidine can increase expression of immune targets (PD-L1, PD-1), potentially enhancing immune response. mdpi.com | Solid Tumors, Leukemia. mdpi.com |
Development of Advanced In Vitro Organoid and 3D Culture Systems
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of in vivo tissues, limiting their predictive value for drug efficacy. The development of three-dimensional (3D) culture and organoid systems has emerged as a pivotal innovation for studying disease and testing therapeutic agents like 5-azacytidine. rndsystems.comnih.govnih.gov
Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of native organs. nih.govsigmaaldrich.comunmc.edu These models provide a more physiologically relevant platform for several research applications involving 5-azacytidine:
Disease Modeling: Patient-derived organoids can be used to model diseases like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) in vitro. youtube.com This allows researchers to study the effects of epigenetic mutations and test the efficacy of hypomethylating agents on patient-specific tissues. youtube.com
Drug Sensitivity Screening: Cancer organoids enable ex vivo testing of drug responses at an individual patient level. sigmaaldrich.commayo.edu This is particularly valuable for epigenetic therapies, where responses can be heterogeneous. For example, researchers have used organoid culture systems to identify patient subgroups that show a synergistic response to the combination of 5-azacytidine and other targeted drugs. youtube.com
Studying Cellular Differentiation: 5-azacytidine is known to induce cellular differentiation. Advanced 3D culture models are being used to study its effects on the differentiation of human mesenchymal stem cells (hMSCs), providing insights into its potential for tissue engineering applications. nih.gov
The use of these advanced in vitro systems is helping to bridge the gap between preclinical research and clinical outcomes, facilitating the development of more personalized and effective epigenetic therapies. nih.govnih.gov
| 3D Model Type | Cell Source | Application in 5-Azacytidine Research |
| Cancer Organoids | Patient-derived tumor tissue | Testing sensitivity and resistance to 5-azacytidine in a patient-specific manner. youtube.commayo.edu |
| Intestinal Organoids | Lgr5+ stem cells | Modeling intestinal tissue to study drug metabolism and toxicity. nih.gov |
| Mesenchymal Stem Cell (MSC) Spheroids | Human MSCs | Investigating the role of 5-azacytidine in inducing cellular differentiation for tissue regeneration. nih.gov |
| Leukemia Organoid Cultures | Primary human acute myeloid leukemia specimens | Identifying synergistic responses to combination therapies involving 5-azacytidine. youtube.com |
Q & A
Basic Research Questions
Q. What is the mechanism of action of 5-Azacytidine 5'-monophosphate (5-aza-CMP) in DNA demethylation?
- Answer : 5-aza-CMP acts as a cytidine analog that incorporates into DNA during replication, forming irreversible bonds with DNA methyltransferases (DNMTs). This incorporation prevents the transfer of methyl groups to cytosine residues, leading to replication-dependent hypomethylation. Prolonged exposure (e.g., 5 days vs. 1 day) amplifies this effect by increasing incorporation during successive replication cycles . The compound’s demethylating activity is critical for studying epigenetic regulation in models such as cancer or developmental biology.
Q. What are the standard concentrations of 5-aza-CMP used in in vitro studies?
- Answer : Typical concentrations range from 1–10 μM, depending on cell type and treatment duration. For example, studies in mammalian cell lines (e.g., HEK293 or cancer cells) often use 48-hour exposures at 1–10 μM to achieve measurable demethylation without excessive cytotoxicity. Dose optimization via viability assays (e.g., MTT) is recommended before full-scale experiments .
Q. How does the chemical structure of 5-aza-CMP differ from endogenous cytidine nucleotides?
- Answer : 5-aza-CMP replaces the carbon atom at position 5 of the cytosine ring with a nitrogen atom, forming a triazine-like structure. This modification prevents methylation at CpG sites while allowing incorporation into DNA during replication. The 5'-monophosphate group facilitates cellular uptake and phosphorylation to the active triphosphate form .
Advanced Research Questions
Q. Why do some CpG sites fail to regain baseline methylation levels after 5-aza-CMP treatment?
- Answer : Incomplete methylation recovery post-treatment may stem from inefficiencies in de novo methyltransferases (e.g., DNMT3A/B) or site-specific chromatin states. For example, CpG islands near transcriptionally active promoters may resist remethylation due to persistent transcriptional machinery or histone modifications . Researchers should validate site-specific methylation dynamics using bisulfite sequencing or pyrosequencing.
Q. How do delayed phenotypic effects of 5-aza-CMP exposure complicate data interpretation in developmental studies?
- Answer : Delayed effects (e.g., reduced body length observed after a recovery period) suggest persistent epigenetic reprogramming or secondary transcriptional cascades. These outcomes necessitate longitudinal tracking and controls for off-target effects. For instance, in Daphnia models, 5-aza-CMP caused growth retardation only after a 7-day recovery, highlighting the need for extended observation periods .
Q. What enzymatic strategies are employed to synthesize 5-aza-CMP and its triphosphate form (5-aza-CTP)?
- Answer : 5-aza-CMP is synthesized from 5-azacytidine using uridine-cytidine kinase. Subsequent phosphorylation to 5-aza-CTP involves CMP kinase and nucleoside diphosphokinase. Reaction conditions (e.g., ATP concentration, pH 7.4 buffer) must be optimized to prevent degradation of the labile azacytosine ring .
Methodological Considerations
Q. What experimental parameters should be optimized to ensure consistent DNA demethylation with 5-aza-CMP?
- Answer : Key parameters include:
- Cell cycle synchronization : Actively dividing cells show higher incorporation rates.
- Exposure duration : 48–72 hours balances efficacy and toxicity.
- Validation methods : Combine bisulfite sequencing for locus-specific analysis and global methylation assays (e.g., LINE-1 pyrosequencing) .
Q. How can researchers reconcile discrepancies between DNA methylation data and phenotypic outcomes in 5-aza-CMP studies?
- Answer : Discrepancies may arise from off-target effects on RNA methylation or non-CpG sites. Integrative approaches, such as RNA-seq to assess transcriptome-wide changes and methylated DNA immunoprecipitation (MeDIP), can clarify causal relationships. For example, transient gene expression changes may not correlate with stable methylation shifts .
Data Contradiction Analysis
Q. Why do some studies report minimal cytotoxicity despite prolonged 5-aza-CMP exposure?
- Answer : Cell-type-specific tolerance, such as robust DNA repair mechanisms or low proliferation rates, may mitigate cytotoxicity. For instance, post-mitotic neurons show less DNA incorporation than cancer cells. Parallel viability assays (e.g., trypan blue exclusion) and cell cycle analysis (flow cytometry) are essential for contextualizing results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
